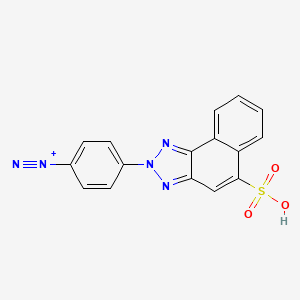
Benzenediazonium, 4-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonic acid group, a naphtho-triazole ring, and a benzenediazonium group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt typically involves multiple steps:
Formation of the Naphtho-triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphtho-triazole ring.
Diazotization: The benzenediazonium group is introduced via diazotization of aniline derivatives using nitrous acid under cold conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can participate in substitution reactions, forming azo compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Coupling reactions with phenols or amines under alkaline conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Azo compounds with various functional groups.
科学研究应用
4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for azo dyes.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments.
作用机制
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: The diazonium group can interact with nucleophiles, leading to the formation of stable azo compounds.
Pathways Involved: The sulfonic acid group enhances the solubility and reactivity of the compound, facilitating its use in aqueous reactions.
相似化合物的比较
Similar Compounds
- 2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2H-naphtho(1,2-d)triazole-5-sulphonic acid
- 2,2’-Stilbenedisulfonic acid, 4-[[1-[(4-chloro-6-ethoxy-o-tolyl)carbamoyl]acetonyl]azo]-4’-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)
Uniqueness
4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt stands out due to its unique combination of functional groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific chemical transformations and stability.
生物活性
Benzenediazonium, 4-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, inner salt (CAS No. 72102-79-5) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, effects on biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines the benzenediazonium moiety with a sulfonated naphtho-triazole derivative. The presence of the sulfonic acid group enhances its solubility in aqueous environments, which is crucial for biological interactions.
Chemical Formula
- Molecular Formula : C₁₆H₁₀N₅O₃S⁺
- Molecular Weight : 354.34 g/mol
Mechanisms of Biological Activity
The biological activity of benzenediazonium compounds often involves:
- Electrophilic Reactions : The diazonium group can act as an electrophile, participating in nucleophilic substitutions with various biomolecules.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzenediazonium compounds may induce oxidative stress through ROS production, impacting cellular functions.
Cytotoxicity and Antimicrobial Activity
Several studies have evaluated the cytotoxic effects of benzenediazonium derivatives on different cell lines. For instance:
- Study on Cancer Cell Lines : Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells compared to normal cells. The mechanism involves inducing apoptosis through ROS generation and DNA damage.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis via ROS generation |
| MCF-7 (Breast) | 20 | DNA damage and cell cycle arrest |
Cardiovascular Effects
Another aspect of research focuses on the cardiovascular implications of benzenediazonium compounds:
- Isolated Rat Heart Model : A study demonstrated that certain derivatives could modulate perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases.
| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|---|
| Control | N/A | Baseline | Baseline |
| Benzenediazonium Derivative A | 0.001 | Decreased | Decreased |
| Benzenediazonium Derivative B | 0.001 | Increased | No significant change |
Case Study 1: Anticancer Activity
A specific derivative of benzenediazonium was tested against various cancer cell lines. The study found that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating strong activity against breast and cervical cancer cells.
Case Study 2: Cardiovascular Impact
In an experimental model using isolated rat hearts, researchers assessed the effects of benzenediazonium derivatives on coronary resistance and perfusion pressure. Results indicated a significant reduction in both parameters when treated with specific concentrations of the compound, suggesting its potential as a therapeutic agent for managing cardiac conditions.
属性
CAS 编号 |
72102-79-5 |
|---|---|
分子式 |
C16H10N5O3S+ |
分子量 |
352.3 g/mol |
IUPAC 名称 |
4-(5-sulfobenzo[e]benzotriazol-2-yl)benzenediazonium |
InChI |
InChI=1S/C16H9N5O3S/c17-18-10-5-7-11(8-6-10)21-19-14-9-15(25(22,23)24)12-3-1-2-4-13(12)16(14)20-21/h1-9H/p+1 |
InChI 键 |
UGDJFOWIOGZLGX-UHFFFAOYSA-O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC=C(C=C4)[N+]#N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















